molecular formula C8H3Cl2N3O2 B1269935 2,3-Dichloro-6-nitroquinoxaline CAS No. 2379-60-4

2,3-Dichloro-6-nitroquinoxaline

Cat. No.: B1269935
CAS No.: 2379-60-4
M. Wt: 244.03 g/mol
InChI Key: SFJCUOAQTGDBPO-UHFFFAOYSA-N
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Description

2,3-Dichloro-6-nitroquinoxaline is a compound of interest in the field of organic chemistry. It is often used as a precursor in the synthesis of various quinoxaline derivatives. These derivatives are studied for their diverse chemical properties and potential as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .

Safety and Hazards

2,3-Dichloro-6-nitroquinoxaline is classified as a dangerous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

The future directions of 2,3-Dichloro-6-nitroquinoxaline are not specified in the available resources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-nitroquinoxaline typically involves the nitration of 2,3-dichloroquinoxaline. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the quinoxaline ring . The reaction conditions usually require controlled temperatures to avoid over-nitration and degradation of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Comparison with Similar Compounds

Properties

IUPAC Name

2,3-dichloro-6-nitroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCUOAQTGDBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351044
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2379-60-4
Record name 2,3-Dichloro-6-nitroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-6-nitroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,3-Dichloro-6-nitroquinoxaline in organic synthesis?

A1: this compound is a highly versatile building block in organic synthesis. Its structure allows for diverse chemical transformations, primarily due to the reactivity of the chlorine atoms at positions 2 and 3, and the nitro group at position 6. These groups can be selectively substituted by various nucleophiles, enabling the synthesis of a wide range of substituted quinoxaline derivatives. [, , , , ].

Q2: How can this compound be synthesized efficiently?

A2: A straightforward synthesis of this compound involves a three-step process starting with o-phenylenediamine and diethyl oxalate. Cyclization followed by nitration yields 6-nitro-1,4-dihydroquinoxaline-2,3-dione, which is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method provides this compound in a good overall yield of 79%. []

Q3: What are the potential applications of the compounds derived from this compound?

A4: The derivatives of this compound, particularly the 2,3-disubstituted 6-aminoquinoxalines, show promise as fluorescence derivatization reagents for carboxylic acids. This application stems from the unique fluorescent properties of these compounds. [] Additionally, compounds like 2-methyl-6-(aryl/hetaryl-azo)thiazolo[4,5-b]quinoxalines and 7-(aryl-/hetaryl-azo)[1,4]dioxino[2,3-b]quinoxalines, synthesized from this compound, demonstrate potential use as disperse dyes for polyester fibres, offering a range of colours with good fastness properties. []

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